N-(2-chloro-4-iodophenyl)furan-2-carboxamide
Description
N-(2-chloro-4-iodophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClINO2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSPFZOYZWDDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)furan-2-carboxamide typically involves the reaction of 2-chloro-4-iodoaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives, while reduction can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of furan-2,3-dione and dihydrofuran derivatives, respectively .
Scientific Research Applications
N-(2-chloro-4-iodophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-bromophenyl)furan-2-carboxamide
- N-(2-chloro-4-fluorophenyl)furan-2-carboxamide
- N-(2-chloro-4-methylphenyl)furan-2-carboxamide
Uniqueness
N-(2-chloro-4-iodophenyl)furan-2-carboxamide is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This combination of halogens can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
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